1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine
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Overview
Description
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(difluoromethyl)benzene. This can be achieved through the difluoromethylation of benzene derivatives using reagents such as difluoromethyl bromide in the presence of a base like potassium carbonate.
Formation of the Intermediate: The next step involves the introduction of the methoxyethanamine group. This can be done by reacting the 3-(difluoromethyl)benzene with 2-methoxyethanamine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Final Product Isolation: The final product, this compound, is isolated through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of the difluoromethyl group.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)-2-methoxyethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Fluoromethyl)phenyl)-2-methoxyethanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
1-(3-(Chloromethyl)phenyl)-2-methoxyethanamine: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-3-2-4-8(5-7)10(11)12/h2-5,9-10H,6,13H2,1H3 |
InChI Key |
AWHZIASGEGOZCL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC(=CC=C1)C(F)F)N |
Origin of Product |
United States |
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